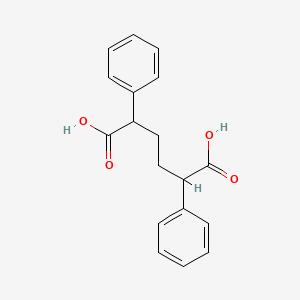

2,5-Diphenylhexanedioic acid

Description

Structure

3D Structure

Properties

CAS No. |

6622-43-1 |

|---|---|

Molecular Formula |

C18H18O4 |

Molecular Weight |

298.3 g/mol |

IUPAC Name |

2,5-diphenylhexanedioic acid |

InChI |

InChI=1S/C18H18O4/c19-17(20)15(13-7-3-1-4-8-13)11-12-16(18(21)22)14-9-5-2-6-10-14/h1-10,15-16H,11-12H2,(H,19,20)(H,21,22) |

InChI Key |

ZEUFEFSWMUFREP-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C(CCC(C2=CC=CC=C2)C(=O)O)C(=O)O |

Origin of Product |

United States |

Synthetic Methodologies for 2,5 Diphenylhexanedioic Acid and Its Analogues

Classical and Contemporary Synthetic Routes to 2,5-Diphenylhexanedioic Acid

The construction of the this compound backbone can be envisioned through several key bond-forming strategies. These routes often rely on the coupling of precursor molecules and subsequent functional group transformations.

Diastereoselective Synthesis Strategies and Their Mechanistic Underpinnings

The diastereoselective synthesis of this compound and its derivatives is a significant challenge, with the control of stereocenters at C2 and C5 being paramount. One prominent strategy involves the reductive dimerization of cinnamic acid derivatives. This approach, in principle, can lead to the formation of the desired 1,4-diphenyl-substituted hexanedioic acid structure. The stereochemical outcome of such reactions is highly dependent on the reaction mechanism, which can proceed through either radical or ionic intermediates.

For instance, the reductive amination of 2,5-hexanedione (B30556) with primary amines can lead to the formation of 2,5-dimethylpyrrolidines with variable diastereoselectivity. researchgate.net The cis/trans ratio of the products is influenced by the steric and electronic properties of the nitrogen substituent and the nature of the hydride reagent used. researchgate.net While not a direct synthesis of the target diacid, this illustrates how the choice of reagents can influence stereochemistry in a related 1,4-disubstituted hexane (B92381) system.

Another approach involves the diastereoselective reduction of diketones. The reduction of 2,5-hexanedione using biocatalysts like Lactobacillus kefir has been shown to produce (2R,5R)-hexanediol with high enantiomeric and diastereomeric excess. researchgate.net Subsequent oxidation of such a diol could, in theory, yield the corresponding dicarboxylic acid with retention of stereochemistry.

Influence of Reaction Conditions on Product Distribution and Stereochemistry

The conditions under which a synthesis is performed play a crucial role in determining both the yield of the desired product and its stereochemical configuration. Factors such as temperature, solvent, and the nature of the catalyst or reagents can significantly impact the reaction pathway.

In the context of diastereoselective synthesis, the choice of solvent can affect the stability of transition states, thereby influencing which diastereomer is preferentially formed. Similarly, the reaction temperature can provide the necessary activation energy to overcome the barrier for the formation of a specific stereoisomer. For example, in the synthesis of β-lactams via the Staudinger reaction, the solvent polarity and reaction temperature are known to affect the cis/trans stereoselectivity. d-nb.info

While specific data on the influence of reaction conditions on the synthesis of this compound is not extensively detailed in the available literature, general principles of stereocontrol in organic synthesis suggest that a systematic variation of these parameters would be necessary to optimize the formation of a desired diastereomer.

Precursor Reactivity and Design Principles in Synthesis of Hexanedioic Acid Derivatives

The design of precursor molecules is a fundamental aspect of synthesizing complex molecules like this compound. The reactivity of the chosen precursors dictates the feasibility of the synthetic route and the conditions required. Cinnamic acid and its derivatives are logical precursors due to the presence of the phenyl group and a reactive double bond that can be functionalized or coupled. nih.govresearchgate.netnih.govjocpr.comresearchgate.netnih.gov

The synthesis of various hexanedioic acid polymers relies on the reactivity of adipic acid (hexanedioic acid) with different diols and other monomers. nih.gov This highlights the importance of the dicarboxylic acid functionality in polymer chemistry. The principles of precursor design for adipic acid itself have evolved to include bio-based routes, starting from molecules like 5-hydroxymethylfurfural (B1680220) (5-HMF). nih.gov

For this compound, a plausible synthetic design would involve the coupling of two phenyl-containing C3 units. Cinnamic acid fits this description perfectly. Alternatively, precursors that already contain the C6 backbone, such as 2,5-hexanedione, could be functionalized with phenyl groups, although this approach presents challenges in controlling regioselectivity. The synthesis of 2,5-diacylthiophenes from diketo sulfides and glyoxal (B1671930) demonstrates a condensation approach to building a 2,5-disubstituted heterocyclic core, which could conceptually be adapted. capes.gov.br

Advanced Synthetic Approaches to Functionalized this compound Architectures

To enhance efficiency and explore novel chemical space, advanced synthetic methods are being increasingly employed. These techniques can offer advantages in terms of reaction times, yields, and environmental impact.

Microwave-Assisted Organic Synthesis of Diaryl Hydroxyl Dicarboxylic Acids

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating a wide range of chemical transformations. researchgate.netnih.gov The direct coupling of microwave energy with the reacting molecules leads to rapid heating and can result in significantly reduced reaction times, higher yields, and cleaner reaction profiles compared to conventional heating methods. researchgate.netcapes.gov.br

The synthesis of various organic compounds, including those with applications in medicinal chemistry, has benefited from the speed and efficiency of microwave-assisted protocols. researchgate.net This technique would be a valuable tool for rapidly optimizing reaction conditions for the synthesis of this compound and its functionalized analogues.

Radical-Mediated Synthesis Pathways and Their Controlled Implementation

Radical-mediated reactions offer a unique set of transformations for carbon-carbon bond formation. These pathways often proceed under mild conditions and can be highly selective. A potential radical-based approach to this compound could involve the dimerization of a radical derived from a cinnamic acid precursor.

While specific examples for the radical-mediated synthesis of this compound are scarce in the literature, related transformations provide a conceptual basis. For instance, the photochemical synthesis of 2,5-hexanedione through the direct C-C coupling of acetone (B3395972) proceeds via a radical mechanism. nih.gov This demonstrates the feasibility of forming a C2-C5 linkage through a radical pathway.

The control of radical reactions is crucial to avoid unwanted side products. The use of radical initiators, such as AIBN, and controlled reaction conditions are essential for the successful implementation of such synthetic strategies. The isomerization of certain isoxazoles to 2H-azirine-2,2-dicarboxylic acid derivatives can be catalyzed by iron(II) chloride, a process that may involve single-electron transfer steps and radical intermediates. beilstein-journals.orgnih.gov This highlights the potential for transition metal catalysis in controlling radical-mediated transformations for the synthesis of complex dicarboxylic acids.

Multi-Component Reactions for Diversified Structural Frameworks

Multi-component reactions (MCRs) are convergent chemical reactions where three or more starting materials react to form a single product in a one-pot procedure. tcichemicals.com This approach is highly valued for its efficiency, atom economy, and ability to rapidly generate libraries of structurally diverse compounds from a set of readily available building blocks. researchgate.net While a direct MCR for this compound is not prominently documented, the principles of MCRs can be applied to synthesize a wide array of its analogues and other diversified structural frameworks.

Reactions like the Ugi and Passerini reactions are exemplary isocyanide-based MCRs that create complex acyclic molecules, often with peptide-like structures. organic-chemistry.org For instance, a four-component Ugi reaction (U-4CR) combines an aldehyde, an amine, a carboxylic acid, and an isocyanide to yield an α-acylamino amide. mdpi.com By strategically choosing the components, one can build frameworks with phenyl groups at desired positions, analogous to the structure of this compound. The key advantage is the ability to introduce multiple points of diversity in a single synthetic operation. scispace.com

Another relevant MCR is the Hantzsch dihydropyridine (B1217469) synthesis, which typically involves an aldehyde, two equivalents of a β-ketoester, and ammonia (B1221849) to form dihydropyridine derivatives. mdpi.com While this leads to heterocyclic systems, modifications of this and other MCRs, such as the Biginelli reaction, are central to creating diverse molecular scaffolds for various applications, including medicinal chemistry. tcichemicals.com The power of MCRs lies in their ability to construct complex molecular backbones that can be further elaborated, potentially leading to analogues of this compound after subsequent chemical transformations.

The table below illustrates how different inputs in a hypothetical MCR could lead to diversified structural frameworks related to the target molecule.

| MCR Type | Aldehyde/Ketone | Amine/Ammonia | Carboxylic Acid | Isocyanide/Other | Resulting Structural Framework |

| Ugi (U-4CR) | Benzaldehyde | Methylamine | Acetic Acid | tert-Butyl isocyanide | N-tert-Butyl-2-(acetylamino)-N-methyl-2-phenylacetamide |

| Passerini (P-3CR) | Benzaldehyde | - | Phenylacetic acid | Cyclohexyl isocyanide | 2-(Cyclohexylcarbamoyl)-2-phenylvinyl phenylacetate |

| Hantzsch | Benzaldehyde | Ammonia | - | Ethyl acetoacetate (B1235776) (2 eq.) | Diethyl 1,4-dihydro-2,6-dimethyl-4-phenylpyridine-3,5-dicarboxylate |

Derivatization Chemistry of this compound

The two carboxylic acid functional groups in this compound are prime sites for chemical modification, allowing for the synthesis of a wide range of derivatives with potentially novel properties.

Esterification and Amidation Strategies for Novel Derivatives

Esterification and amidation are fundamental derivatization strategies for carboxylic acids. In the case of this compound, these reactions can be performed at one or both of the carboxyl groups to yield mono- or di-esters and amides.

Esterification: The conversion of the carboxylic acid groups to esters is typically achieved by reacting the diacid with an alcohol in the presence of an acid catalyst (Fischer esterification) or by using a coupling agent. The choice of alcohol determines the nature of the resulting ester, allowing for the introduction of a wide variety of functional groups.

Amidation: Similarly, amidation involves the reaction of the diacid with an amine. This reaction usually requires activation of the carboxylic acid, for example, by converting it to an acyl chloride or by using peptide coupling reagents like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). This allows for the formation of stable amide bonds.

The following table presents examples of potential ester and amide derivatives of this compound.

| Reactant | Reaction Type | Derivative Name | Potential Application Area |

| Ethanol | Esterification | Diethyl 2,5-diphenylhexanedioate | Plasticizers, polymer precursors |

| Benzyl alcohol | Esterification | Dibenzyl 2,5-diphenylhexanedioate | Fine chemical intermediate |

| Aniline | Amidation | N1,N6-Diphenyl-2,5-diphenylhexanediamide | Polyamide synthesis |

| Glycine methyl ester | Amidation | Dimethyl 2,2'-((2,5-diphenylhexanedioyl)bis(azanediyl))diacetate | Peptidomimetics, biomaterials |

Regioselective and Stereoselective Derivatization Methodologies

The presence of two identical carboxylic acid groups and two chiral centers in this compound introduces challenges and opportunities for selective derivatization.

Regioselectivity: Regioselective derivatization aims to modify only one of the two carboxylic acid groups. This can be challenging in a symmetrical molecule. One approach is a statistical method, where using a sub-stoichiometric amount of the derivatizing agent will produce a mixture of the starting material, the mono-substituted, and the di-substituted product, which can then be separated. A more controlled approach involves enzymatic catalysis. Certain enzymes, like lipases, can exhibit high regioselectivity, catalyzing a reaction at one specific site of a molecule. nih.gov Another strategy involves converting the diacid to its cyclic anhydride (B1165640), which can then be opened by a nucleophile to yield a mono-acid, mono-ester/amide derivative.

Stereoselectivity: this compound exists as a mixture of stereoisomers (RR, SS, and meso). Stereoselective derivatization involves reactions that differentiate between these isomers. For example, reacting the racemic mixture of the diacid with a chiral, enantiomerically pure alcohol or amine would result in the formation of diastereomeric esters or amides. These diastereomers have different physical properties and can often be separated by techniques like chromatography or crystallization. This approach is a classical method for resolving racemic mixtures. The reaction's outcome is governed by the specific stereochemical interactions between the substrate and the reagent. khanacademy.org

Transformations to Cyclic Systems: Lactone Formation and Analogues

Dicarboxylic acids like this compound are excellent precursors for the synthesis of various cyclic compounds.

Cyclic Anhydride Formation: Upon heating, this compound can undergo intramolecular dehydration to form a cyclic anhydride. This reaction is most favorable for the formation of five- and six-membered rings. Given the structure of the diacid, this would likely lead to a seven-membered ring anhydride, which may require specific conditions to form efficiently.

Lactone Formation: Lactones are cyclic esters formed from the intramolecular esterification of a hydroxycarboxylic acid. wikipedia.org this compound itself cannot form a lactone directly. However, if one of the carboxylic acid groups is selectively reduced to a primary alcohol, the resulting 6-hydroxy-2,5-diphenylhexanoic acid can undergo intramolecular cyclization to form a lactone. This lactonization can be promoted by acid catalysis or by using specific reagents like those in the Mukaiyama macrolactonization. nih.govyoutube.com The stability and ease of formation of the lactone ring depend on its size, with five- (γ-lactone) and six-membered (δ-lactone) rings being particularly stable and common. wikipedia.org

Lactam Analogues: In a similar fashion, if one of the carboxylic acid groups is converted into an amine, the resulting amino acid could cyclize to form a lactam (a cyclic amide). Furthermore, reaction of the diacid with a diamine can lead to the formation of macrocyclic bis-amides.

The table below summarizes the potential cyclic transformations of this compound.

| Transformation | Intermediate/Reactant | Cyclic Product | Ring Size |

| Dehydration | This compound | 2,5-Diphenyloxepane-2,7-dione (Cyclic Anhydride) | 7-membered |

| Reduction & Cyclization | 6-Hydroxy-2,5-diphenylhexanoic acid | 3,6-Diphenyloxepan-2-one (Lactone) | 7-membered |

| Amidation & Cyclization | This compound + Ammonia/Amine | 3,6-Diphenylazepane-2,7-dione (Cyclic Imide/Lactam) | 7-membered |

Stereochemical Investigations of 2,5 Diphenylhexanedioic Acid and Its Stereoisomers

Enantiomeric and Diastereomeric Considerations in 2,5-Diphenylhexanedioic Acid

This compound possesses two chiral centers at carbons 2 and 5, the sites of phenyl substitution. This structural feature allows for the existence of three distinct stereoisomers: a pair of enantiomers and a meso compound.

The enantiomeric pair consists of the (2R,5R) and (2S,5S) configurations. These molecules are non-superimposable mirror images of each other and are optically active, rotating plane-polarized light in equal but opposite directions. A 1:1 mixture of these enantiomers is known as a racemic mixture, which is optically inactive.

| Stereoisomer Configuration | Chirality | Relationship to (2R,5R) | Optical Activity |

| (2R,5R) | Chiral | Identity | Active (+) or (-) |

| (2S,5S) | Chiral | Enantiomer | Active, opposite to (2R,5R) |

| (2R,5S) or (2S,5R) | Achiral (meso) | Diastereomer | Inactive |

Advanced Spectroscopic Techniques for Stereochemical Assignment

The precise determination of the stereochemistry of this compound isomers relies on sophisticated analytical methods. Spectroscopic techniques, in particular, provide detailed information about the connectivity and three-dimensional arrangement of atoms within the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Configuration and Conformation Analysisoxinst.comresearchgate.netresearchgate.netnp-mrd.orgresearchgate.net

In the achiral meso isomer, the internal plane of symmetry renders the two phenyl groups, the two methine protons (H-2 and H-5), and the two carboxylic acid groups chemically and magnetically equivalent. This results in a simpler ¹H and ¹³C NMR spectrum with fewer signals.

Conversely, in the chiral enantiomers ((2R,5R) and (2S,5S)), this plane of symmetry is absent. Therefore, the corresponding protons and carbons are not equivalent, leading to more complex spectra. For instance, the methylene (B1212753) protons on C-3 and C-4 can be diastereotopic and exhibit distinct signals and couplings.

Two-dimensional NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are invaluable for unambiguously assigning these signals and confirming the stereochemical configuration. oxinst.com

| Nucleus | Meso Isomer (e.g., (2R,5S)) | Racemic Pair (e.g., (2R,5R)/(2S,5S)) | Rationale for Difference |

| ¹H NMR | |||

| Methine (H-2, H-5) | One signal | Two distinct signals or a more complex multiplet | Protons are equivalent by symmetry in the meso form. |

| Methylene (H-3, H-4) | Simpler multiplet pattern | More complex multiplet pattern (ABCD system) | Diastereotopic protons in the chiral form lead to complex splitting. |

| Phenyl | One set of signals | Two distinct sets of signals | Phenyl groups are equivalent in the meso form. |

| ¹³C NMR | |||

| Methine (C-2, C-5) | One signal | Two signals | Carbons are equivalent by symmetry in the meso form. |

| Carboxyl (C-1, C-6) | One signal | Two signals | Carboxyl groups are equivalent in the meso form. |

| Phenyl | One set of signals | Two distinct sets of signals | Phenyl groups are equivalent in the meso form. |

Chiroptical Methods in Stereochemical Elucidationnih.gov

Chiroptical techniques, such as circular dichroism (CD) and optical rotatory dispersion (ORD), are essential for studying the chiral enantiomers of this compound. nih.gov These methods measure the differential interaction of chiral molecules with left- and right-circularly polarized light.

The (2R,5R) and (2S,5S) enantiomers, being chiral, will produce CD spectra that are mirror images of each other, exhibiting opposite Cotton effects. The absolute configuration of each enantiomer can often be determined by comparing experimental data with theoretical calculations or with data from structurally related compounds. The meso isomer, being achiral, is silent in CD and ORD spectroscopy.

Conformational Analysis of this compound Derivativesresearchgate.net

The flexible aliphatic backbone of this compound and its derivatives, such as diesters, allows for a range of possible conformations in solution. researchgate.net The preferred conformation is a balance of steric hindrance between the bulky phenyl groups and intramolecular interactions. NMR spectroscopy is a primary tool for these investigations. researchgate.netdoi.orgresearchgate.net

By analyzing the vicinal coupling constants (³JHH) between protons on the C2-C3-C4-C5 backbone, information about the dihedral angles can be obtained via the Karplus equation. This allows for the determination of whether the molecule predominantly adopts an extended, zig-zag conformation to minimize steric repulsion, or a more folded conformation, potentially driven by solvent effects or weak intramolecular forces. Nuclear Overhauser Effect (NOE) experiments can also provide crucial information about through-space proximity between protons, further refining the conformational model. doi.org

Control of Stereochemistry in Synthetic Pathways: Diastereospecificity and Enantioselectivityoxinst.comnih.govechemi.comrug.nl

The synthesis of a specific stereoisomer of this compound requires precise control over the reaction pathways. nih.gov This is achieved through diastereoselective and enantioselective synthetic strategies.

Diastereoselectivity refers to the preferential formation of one diastereomer over another. For instance, the catalytic hydrogenation of a precursor like 2,5-diphenyl-2,4-hexadienedioic acid can be influenced by the catalyst and reaction conditions to favor either the meso or the racemic product. The geometry of the starting alkene (E,E, E,Z, or Z,Z) can also direct the stereochemical outcome of the reduction.

Enantioselectivity involves the formation of one enantiomer in excess of the other. nih.gov This is typically accomplished using one of three main approaches:

Chiral Pool Synthesis: Starting from a readily available enantiopure precursor.

Chiral Auxiliaries: Temporarily attaching a chiral group to the substrate to direct the stereochemistry of a subsequent reaction, after which the auxiliary is removed.

Asymmetric Catalysis: Using a small amount of a chiral catalyst (e.g., a transition metal complex with a chiral ligand or an organocatalyst) to guide the reaction towards a specific enantiomer. nih.gov

A common strategy for obtaining the pure enantiomers is the chiral resolution of the racemic mixture. This involves reacting the racemic acid with a single enantiomer of a chiral base. The resulting diastereomeric salts often have different solubilities, allowing them to be separated by fractional crystallization. Subsequent acidification of the separated salts regenerates the pure (2R,5R) and (2S,5S) acids.

Reaction Mechanisms and Reactivity Studies of 2,5 Diphenylhexanedioic Acid

Mechanistic Pathways of Carboxylic Acid Functionalities

The reactivity of 2,5-diphenylhexanedioic acid is largely dictated by its two carboxylic acid groups. These functional groups can undergo a variety of reactions typical of carboxylic acids, including esterification, amide formation, and conversion to acid chlorides. nih.gov The mechanisms of these transformations generally follow nucleophilic acyl substitution pathways. nih.gov

For instance, in Fischer esterification, the carboxylic acid is treated with an alcohol in the presence of an acid catalyst. masterorganicchemistry.commasterorganicchemistry.com The mechanism involves the initial protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon. masterorganicchemistry.com The alcohol then acts as a nucleophile, attacking the activated carbonyl carbon to form a tetrahedral intermediate. masterorganicchemistry.com Subsequent proton transfer and elimination of a water molecule yield the corresponding ester. masterorganicchemistry.com Given the steric hindrance from the phenyl groups at the C2 and C5 positions, the esterification of this compound may require specific catalysts or conditions to proceed efficiently, a common challenge with sterically hindered acids. acs.org

Another key reaction is the formation of cyclic anhydrides from dicarboxylic acids upon heating. youtube.com However, this is typically favored when a stable five- or six-membered ring can be formed. youtube.com For this compound, intramolecular cyclization to form a seven-membered anhydride (B1165640) ring would be less favorable due to higher ring strain.

Decarboxylation, the removal of a carboxyl group, is another potential reaction pathway. While typical carboxylic acids are resistant to decarboxylation, the presence of a carbonyl group at the β-position significantly facilitates this reaction. pearson.commasterorganicchemistry.com In the case of this compound, which is a β,ε-dicarboxylic acid, simple thermal decarboxylation is not expected to be facile. However, specific reagents or catalytic conditions can promote this transformation.

Role of Aromatic Moieties in Reaction Dynamics and Intermediates

The phenyl groups at the C2 and C5 positions of this compound exert a significant influence on its reactivity. These aromatic moieties can affect the acidity of the carboxylic protons through inductive and resonance effects. The electron-withdrawing nature of the phenyl group can stabilize the carboxylate anion, thereby increasing the acidity of the carboxylic acid compared to its non-substituted aliphatic counterpart.

Furthermore, the steric bulk of the phenyl groups can hinder the approach of nucleophiles to the carbonyl carbons, potentially slowing down reactions such as esterification. acs.org This steric hindrance also plays a role in the stereochemistry of the molecule, which exists as meso and racemic forms. These diastereomers can exhibit different physical properties and reactivity. Research has shown that the meso and racemic forms of this compound can be separated by fractional crystallization. acs.org

The aromatic rings themselves can participate in reactions. For example, under certain conditions, electrophilic aromatic substitution could occur on the phenyl rings, although the carboxylic acid groups are deactivating. A notable reaction of this compound is its decarboxylation to form 2,5-diphenylcyclopentanone (B14452765), demonstrating the involvement of the entire molecular framework in its reactivity. acs.org

Catalytic Transformations Involving this compound

Acid-Catalyzed Reactions and Proton Transfer Mechanisms

Acid catalysis is central to several reactions of this compound, most notably esterification. The mechanism of acid-catalyzed esterification, as previously mentioned, relies on the protonation of the carbonyl oxygen to activate the carboxylic acid towards nucleophilic attack. masterorganicchemistry.comyoutube.com Proton transfer is a fundamental step in this process, facilitating the formation and breakdown of the tetrahedral intermediate. masterorganicchemistry.comajol.info

Intramolecular proton transfer can also be a key feature in certain reactions, such as the formation of cyclic intermediates. While direct evidence for this compound is limited, studies on other dicarboxylic acids show that proton transfer between the two carboxylic acid groups can influence their reactivity and conformation.

Metal-Catalyzed Processes and Ligand Design Principles

The catalytic hydrogenation of dicarboxylic acids is an important industrial process, often employing metal catalysts. rsc.orgrsc.orgtue.nl For aromatic dicarboxylic acids, hydrogenation can proceed at the aromatic rings or the carboxylic acid groups, depending on the catalyst and reaction conditions. researchgate.netasianpubs.org For instance, palladium on carbon (Pd/C) is effective for the hydrogenation of aromatic rings, while ruthenium-based catalysts are often used for the reduction of carboxylic acid groups. researchgate.netasianpubs.org

In the context of this compound, catalytic hydrogenation could lead to the formation of 2,5-dicyclohexylhexanedioic acid. acs.org The choice of metal catalyst and ligands would be crucial in controlling the selectivity of this transformation. Ligand design plays a pivotal role in modern catalysis, influencing the activity, selectivity, and stability of the metal complex. ajol.infonih.gov For the hydrogenation of this compound, ligands that can effectively coordinate to the metal center and facilitate the desired transformation while minimizing side reactions would be sought. For example, phosphine-based ligands are commonly used in homogeneous hydrogenation catalysts. acs.org

The dicarboxylate functionality of this compound also makes it a potential ligand for the formation of coordination polymers with various metal ions. The design of such materials would depend on the coordination preferences of the metal ion and the conformational flexibility of the dicarboxylic acid ligand.

Computational Chemistry Approaches to Reaction Mechanism Elucidation

Quantum Chemical Calculations for Transition State Analysis

Such calculations could provide valuable insights into the energy barriers associated with different reaction pathways, helping to predict the most favorable mechanism. For example, a computational analysis of the decarboxylation of this compound to 2,5-diphenylcyclopentanone could help to elucidate the transition state structure and the energetics of this transformation.

Furthermore, computational methods can be used to study the conformational landscape of the molecule, including the relative stabilities of the meso and racemic diastereomers. This information is crucial for understanding the physical properties and reactivity of the different stereoisomers. Molecular dynamics simulations could also be used to explore the conformational dynamics of the molecule in solution.

Role of 2,5 Diphenylhexanedioic Acid in Advanced Materials Science

Polymeric Materials Derived from 2,5-Diphenylhexanedioic Acid

The incorporation of this compound into polymer chains imparts a combination of rigidity and flexibility, influencing the material's thermal, mechanical, and morphological characteristics.

This compound is a suitable monomer for polycondensation reactions, a process where monomers join together with the loss of a small molecule, such as water. This process is widely used in the synthesis of polyesters and polyamides. The diacid can be reacted with various diols or diamines to produce a range of polymers. For instance, the polycondensation of a diacid like 2,5-furandicarboxylic acid (a molecule with some structural similarities to this compound in terms of being a dicarboxylic acid) with different glycols has been shown to yield high molecular weight polyesters. nih.gov This suggests that this compound could similarly be used to create novel polyesters with specific properties. The phenyl groups in the monomer backbone are expected to enhance the thermal stability and mechanical strength of the resulting polymers.

The relationship between the molecular structure of a polymer and its macroscopic properties is a fundamental concept in materials science. mdpi.com For polymers incorporating this compound, the following structural features are expected to influence their behavior:

Rigidity vs. Flexibility: The rigid phenyl groups contribute to a higher glass transition temperature (Tg) and improved mechanical strength, while the flexible hexanedioic acid backbone provides a degree of toughness and processability. The balance between these two aspects is crucial for the final material properties.

Crystallinity: The regularity of the polymer chain and the potential for intermolecular interactions, such as hydrogen bonding and π-π stacking, will determine the degree of crystallinity. Crystalline regions in a polymer generally lead to increased stiffness, strength, and thermal stability.

Intermolecular Forces: The phenyl groups can participate in van der Waals forces and potentially π-π stacking interactions, leading to stronger intermolecular cohesion. This can affect properties like melting point, solubility, and mechanical performance.

Coordination Chemistry of this compound as a Ligand

The carboxylate groups of this compound can be deprotonated to form a dicarboxylate anion, which can act as a ligand, binding to metal ions to form coordination complexes. This opens up possibilities for its use in coordination chemistry, including the formation of metal-organic frameworks (MOFs).

As a dicarboxylic acid, this compound can coordinate to metal ions in several ways. The carboxylate groups can act as monodentate, bidentate chelating, or bidentate bridging ligands. The specific coordination mode will depend on the metal ion, the reaction conditions, and the presence of other ligands. The flexibility of the hexanedioic acid chain allows the two carboxylate groups to coordinate to the same metal center (chelation) or to different metal centers (bridging), leading to the formation of mononuclear complexes, dinuclear complexes, or coordination polymers. The formation of stable metal chelates is a well-established principle in coordination chemistry. nih.gov The phenyl groups, while not directly involved in coordination, can influence the steric environment around the metal center, potentially affecting the geometry and stability of the resulting complex.

The ability of this compound to act as a bridging ligand makes it a promising candidate for the construction of metal-organic frameworks (MOFs) and coordination polymers. mdpi.com MOFs are crystalline materials in which metal ions or clusters are linked together by organic ligands to form one-, two-, or three-dimensional porous structures. The properties of MOFs, such as their porosity, pore size, and surface area, can be tuned by carefully selecting the metal ion and the organic linker.

The length and flexibility of the this compound linker, combined with the steric bulk of the phenyl groups, could lead to the formation of MOFs with unique network topologies and pore environments. The design and synthesis of new coordination polymers is an active area of research due to the potential to tailor their properties for specific applications, such as gas storage and catalysis. nih.gov The use of dicarboxylic acids as linkers is a common strategy in the synthesis of MOFs and coordination polymers. researchgate.netrsc.org For instance, 2,5-furandicarboxylic acid has been successfully used to create a variety of MOFs with interesting properties. google.comresearchgate.netgoogle.com It is therefore anticipated that this compound could also serve as a valuable linker for the development of new functional MOFs.

Influence of Ligand Stereochemistry on Coordination Architectures

The stereochemistry of a ligand is a critical factor in the design and synthesis of coordination polymers and metal-organic frameworks (MOFs), dictating the resulting dimensionality, topology, and functionality of the material. This compound exists as three stereoisomers: the chiral (2R,5R) and (2S,5S) enantiomers, and the achiral meso form. This stereochemical diversity presents a powerful tool for tuning the architecture of coordination polymers.

The distinct spatial arrangement of the phenyl and carboxyl groups in each isomer would lead to different coordination vectors and steric environments. For instance, the chiral enantiomers are expected to generate non-centrosymmetric crystal structures, which are prerequisites for properties like second-harmonic generation (SHG) and piezoelectricity. In contrast, the meso isomer, with its center of inversion, would likely favor the formation of centrosymmetric structures.

The flexibility of the hexanedioic acid backbone, combined with the rigidity of the phenyl substituents, allows for a range of conformational possibilities. The interplay between the ligand's conformation and its coordination to a metal center would directly influence the final three-dimensional structure. The choice of metal ion, with its specific coordination geometry preferences (e.g., octahedral, tetrahedral, square planar), would further guide the assembly process, leading to a variety of network topologies.

Table 1: Theoretical Influence of this compound Stereoisomers on Coordination Polymer Architecture

| Stereoisomer | Expected Symmetry of Coordination Polymer | Potential Properties |

| (2R,5R)- or (2S,5S)- | Non-centrosymmetric | Chiral recognition, SHG, piezoelectricity |

| meso- | Centrosymmetric | Gas sorption, catalysis |

| Racemic mixture | Centrosymmetric or non-centrosymmetric | Complex phase behavior |

Supramolecular Assembly Driven by this compound Interactions

Supramolecular assembly relies on non-covalent interactions to organize molecules into well-defined, functional structures. For this compound, the primary driving forces for self-assembly are hydrogen bonding and aromatic interactions (π-π stacking).

In the solid state, the carboxylic acid groups of this compound are expected to be the dominant hydrogen bond donors and acceptors. The most common hydrogen bonding motif for dicarboxylic acids is the formation of a robust R22(8) ring motif, where two molecules form a hydrogen-bonded dimer. These dimers can then act as larger building blocks, further assembling through weaker interactions or interactions with other functional groups or solvent molecules.

The principles of self-assembly can be harnessed to design functional systems based on this compound. By modifying the phenyl rings with additional functional groups, it is possible to introduce new recognition sites and properties. For example, the incorporation of long alkyl chains could lead to the formation of liquid crystals or organogels. The introduction of photoresponsive groups could allow for the light-controlled assembly and disassembly of supramolecular structures.

The dicarboxylic acid functionality makes this compound an excellent candidate for co-crystallization with other molecules, particularly those containing complementary hydrogen bonding sites such as pyridine (B92270) or amide groups. This approach can be used to construct multi-component functional materials with tailored optical, electronic, or mechanical properties. The chirality of the (2R,5R) and (2S,5S) isomers makes them particularly interesting for applications in chiral separations and asymmetric catalysis, where the self-assembled structures could provide a chiral environment for molecular recognition.

Future Research Directions and Emerging Applications

Development of Sustainable Synthetic Methodologies

The synthesis of 2,5-diphenylhexanedioic acid has been described in the scientific literature. For instance, a 1964 paper in The Journal of Organic Chemistry detailed a new synthesis method for what it refers to as 2,5-diphenyladipic acid, an alternative name for the same compound. Another method involves the metalative dimerization of styrene. More recently, a Chinese patent (CN202111106834.7A) filed in 2021 describes an electro-promoted ring-opening dicarboxylation reaction of small-ring compounds with CO2 to produce diacids, including this compound. echemi.com

However, the available literature does not provide a strong focus on the sustainability of these synthetic routes. Modern green chemistry principles, such as the use of renewable feedstocks, atom economy, and the reduction of hazardous waste, are not extensively discussed in the context of this specific compound's production. Future research would be necessary to develop and optimize synthetic pathways that align with these principles.

Exploration of Novel Advanced Material Applications

There is a significant lack of published research on the application of this compound in advanced materials. While structurally related dicarboxylic acids, such as biphenyldicarboxylic acids and bio-based furan (B31954) dicarboxylic acids, are actively being investigated for the creation of high-performance polymers, liquid crystals, and metal-organic frameworks (MOFs), similar research endeavors for this compound are not apparent in the accessible literature. The unique three-dimensional structure imparted by the phenyl groups on the hexanedioic acid backbone could theoretically lead to novel material properties, but this remains a speculative area without dedicated studies.

Advanced Computational Modeling for Predictive Research

No specific computational modeling studies for this compound were identified. Computational chemistry is a powerful tool for predicting molecular properties, reaction mechanisms, and the potential performance of new materials. Such studies could, in the future, be employed to:

Predict the conformational possibilities of the molecule and its stereoisomers.

Simulate its interaction with other molecules to guide the design of new polymers or other materials.

Calculate its electronic and photophysical properties to identify potential applications in electronics or optics.

Currently, this area of research for this compound appears to be unexplored.

Q & A

Q. What are the recommended synthetic routes for 2,5-Diphenylhexanedioic acid in laboratory settings?

Synthesis of this compound can leverage methodologies applied to structurally related diacids. Key approaches include:

- Oxidative Cleavage : Catalytic oxidation of alkene precursors (e.g., via ozonolysis or RuO4-mediated cleavage) to generate diacid moieties. This aligns with protocols used for 2,5-Furandicarboxylic acid synthesis, where electrocatalytic oxidation of biomass-derived intermediates is employed .

- Diels-Alder Reactions : Cycloaddition followed by hydrolysis and oxidation to introduce phenyl groups symmetrically at the 2,5-positions.

- Stepwise Functionalization : Coupling phenyl groups to a hexanedioic acid backbone using Suzuki-Miyaura cross-coupling or Friedel-Crafts alkylation, followed by purification via recrystallization.

Methodological Tip : Optimize reaction conditions (e.g., solvent polarity, catalyst loading) using Design of Experiments (DoE) to maximize yield. Monitor intermediates via HPLC or GC-MS for purity validation.

Q. What safety protocols are critical when handling this compound?

While specific data for this compound is limited, safety guidelines for structurally similar diacids (e.g., 2,5-Furandicarboxylic acid) recommend:

- Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .

- Ventilation : Use fume hoods to minimize inhalation of fine particulates (H335 hazard) .

- Storage : Store at -20°C in airtight containers to prevent degradation .

Caution : Conduct a risk assessment for novel compounds by extrapolating from Safety Data Sheets (SDS) of analogous substances (e.g., H302 for oral toxicity) .

Q. Which analytical techniques are optimal for characterizing this compound?

- NMR Spectroscopy : Confirm regiochemistry and purity via H/C NMR, comparing phenyl proton signals (δ 7.2–7.5 ppm) and carboxylate carbons (δ ~170 ppm).

- X-ray Diffraction (XRD) : Resolve crystal structure and intermolecular interactions (e.g., hydrogen bonding), as demonstrated for 3-(2,5-dimethoxyphenyl)propionic acid .

- Thermogravimetric Analysis (TGA) : Assess thermal stability by monitoring decomposition temperatures.

Data Analysis : Use software like Mercury or Olex2 for crystallographic refinement . For spectral data, reference libraries (e.g., SciFinder) aid peak assignment.

Advanced Research Questions

Q. How can researchers resolve contradictions in catalytic efficiency across synthetic methods?

Contradictions in reported yields or selectivity often arise from:

- Catalyst Degradation : Trace impurities (e.g., moisture) in solvents deactivate metal catalysts. Validate catalyst integrity via ICP-MS or XPS.

- Substrate Steric Effects : Bulky phenyl groups may hinder reaction kinetics. Use computational modeling (DFT) to evaluate transition-state geometries .

Case Study : For 2,5-Furandicarboxylic acid, electrocatalytic oxidation outperforms chemical oxidation in selectivity (>90% vs. 70%) due to controlled potential application . Apply similar comparative studies for this compound.

Q. What role could this compound play in polymer chemistry?

Its rigid, aromatic structure makes it a candidate for:

- High-Performance Polyesters : As a substitute for terephthalic acid in polyesters, enhancing thermal stability (e.g., glass transition temperature, ).

- Coordination Polymers : Chelate metal ions (e.g., Zn²⁺, Cu²⁺) to form porous frameworks for gas storage, mimicking applications of 2,5-Furandicarboxylic acid .

Experimental Design : Synthesize copolymers via melt polycondensation and characterize using GPC (molecular weight) and DSC (thermal properties).

Q. How do stereochemical considerations influence synthesis and applications?

- Diastereomer Separation : Use chiral column chromatography or enantioselective crystallization to isolate (R,R) or (S,S) configurations, critical for asymmetric catalysis .

- Impact on Bioactivity : Stereochemistry affects binding to biological targets (e.g., enzymes). For analogs like (2R,5R)-diamine derivatives, configuration determines pharmacological activity .

Methodology : Employ circular dichroism (CD) or polarimetry to confirm optical purity.

Q. What strategies are used to investigate metabolic pathways involving this compound?

- Isotopic Labeling : Track C-labeled compound in cell cultures via LC-MS to identify metabolic intermediates.

- Enzyme Assays : Test interactions with cytochrome P450 isoforms or dehydrogenases, referencing protocols for endogenous metabolites like 2,5-Furandicarboxylic acid .

Data Interpretation : Use pathway analysis tools (e.g., KEGG, MetaCyc) to map potential catabolic routes.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.